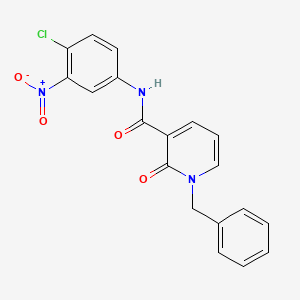

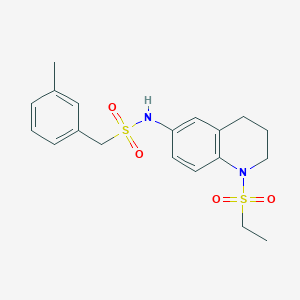

1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an acid chloride with an amine to form the amide bond. This is often followed by various substitution reactions to introduce different functional groups .Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various nucleophiles. The specific reactions that “1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” can undergo would depend on the specific functional groups present in the molecule .Applications De Recherche Scientifique

Antioxidant Activity

A notable application of derivatives similar to the compound involves their synthesis for evaluating antioxidant activities. For instance, derivatives containing various substituents have demonstrated potent antioxidant capabilities, surpassing even well-known antioxidants like ascorbic acid in efficacy. These findings underscore the potential of such compounds in developing therapeutic agents aimed at combating oxidative stress-related diseases (I. Tumosienė et al., 2019).

Calcium-Channel Antagonist Activity

Derivatives of 1,4-dihydropyridines, to which the compound closely relates, have been identified as possessing calcium-channel antagonist properties. These characteristics are crucial for their role in medical applications, including the treatment of hypertension and cardiac conditions, by facilitating coronary vessel dilation and exhibiting antihypertensive effects. The synthesis process typically involves condensation reactions, highlighting the compound's significance in medicinal chemistry research (A. Linden et al., 2011).

Antimicrobial and Antitubercular Activity

Research into dihydropyridine derivatives also extends to their antimicrobial and antitubercular activities. Compounds synthesized using the Hantzsch condensation method have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in developing new therapeutic agents for treating tuberculosis. The structural modifications in these compounds can significantly influence their bioactivity, providing a pathway for designing more effective treatments (M. Iman et al., 2015).

Synthesis of Bioactive Heterocycles

The versatility of dihydropyridine derivatives is further exemplified in their use as precursors for synthesizing bioactive heterocycles. These synthetic pathways allow for the creation of novel compounds with potential therapeutic applications, including antimicrobial activity. Such research not only broadens the understanding of these compounds' chemical properties but also opens up new avenues for drug development (A. K. El-ziaty et al., 2018).

Propriétés

IUPAC Name |

1-benzyl-N-(4-chloro-3-nitrophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O4/c20-16-9-8-14(11-17(16)23(26)27)21-18(24)15-7-4-10-22(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOSJOACNJYNAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

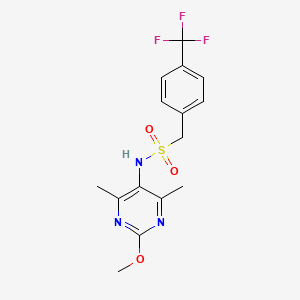

![(E)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2702216.png)

![1-(3,4-dichlorophenyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702217.png)

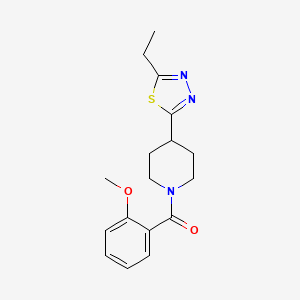

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2702221.png)

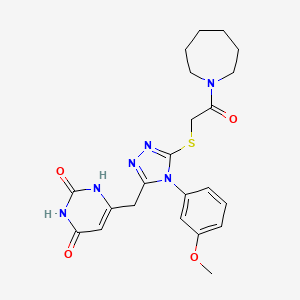

![5-Methyl-2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2702226.png)

![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2702228.png)

![11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2702233.png)